rac 8,14-Dihydroxy Efavirenz
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Overview
Description
Rac 8,14-Dihydroxy Efavirenz (Rac 8,14-DH Efavirenz) is a synthetic molecule that has been widely studied for its potential therapeutic applications. It is a derivative of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used for the treatment of HIV-1 infection. Rac 8,14-DH Efavirenz has been studied for its potential to act as an antiviral agent, an anti-inflammatory agent, and a neuroprotective agent.
Scientific Research Applications
Rac 8,14-DH Efavirenz has been studied for its potential therapeutic applications. It has been investigated for its potential to act as an antiviral agent, an anti-inflammatory agent, and a neuroprotective agent. In addition, Rac 8,14-DH Efavirenz has been studied for its potential to act as a modulator of the immune system and a regulator of cell proliferation.
Mechanism of Action
Rac 8,14-DH Efavirenz has been shown to inhibit the replication of HIV-1 by binding to the reverse transcriptase enzyme. This binding prevents the enzyme from converting the viral RNA into DNA, thus inhibiting the replication of the virus. In addition, Rac 8,14-DH Efavirenz has been shown to inhibit the production of inflammatory mediators and to modulate the immune system.
Biochemical and Physiological Effects
Rac 8,14-DH Efavirenz has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators and to modulate the immune system. In addition, Rac 8,14-DH Efavirenz has been shown to have neuroprotective effects and to reduce the levels of certain neurotransmitters.
Advantages and Limitations for Laboratory Experiments
Rac 8,14-DH Efavirenz has several advantages for laboratory experiments. It is readily available and can be synthesized in a two-step reaction. In addition, Rac 8,14-DH Efavirenz has been shown to have a number of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various compounds. However, there are some limitations to using Rac 8,14-DH Efavirenz in laboratory experiments. It is synthesized in a racemic form, which can introduce variability into the results. In addition, Rac 8,14-DH Efavirenz can be toxic at high concentrations, making it important to use appropriate safety precautions when handling the compound.
Future Directions
There are a number of potential future directions for Rac 8,14-DH Efavirenz. One potential direction is to investigate its potential therapeutic applications. Rac 8,14-DH Efavirenz has already been studied for its potential to act as an antiviral agent, an anti-inflammatory agent, and a neuroprotective agent. However, further research is needed to determine the full potential of Rac 8,14-DH Efavirenz as a therapeutic agent. In addition, further research is needed to investigate the mechanisms of action of Rac 8,14-DH Efavirenz and to develop more efficient synthesis methods. Finally, future research should focus on developing more efficient methods of delivery of Rac 8,14-DH Efavirenz to ensure that it is able to reach its target sites in the body.
Synthesis Methods
Rac 8,14-DH Efavirenz is synthesized through a two-step reaction. The first step involves the reaction of 8-chloro-14-hydroxyefavirenz with racemic 1-chloro-2-methyl-3-nitrobenzene (CMB) in the presence of a base. The second step involves the reaction of the resulting intermediate with a base and a nucleophile. This two-step reaction produces Rac 8,14-DH Efavirenz in a racemic form.
properties
IUPAC Name |
6-chloro-8-hydroxy-4-[2-(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO4/c15-7-5-8-10(9(20)6-7)19-11(21)23-13(8,14(16,17)18)4-3-12(22)1-2-12/h5-6,20,22H,1-2H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILFXLMJFSKQRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675850 |
Source
|
Record name | 6-Chloro-8-hydroxy-4-[(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1189909-96-3 |
Source
|
Record name | 6-Chloro-8-hydroxy-4-[(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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